molecular formula C13H19NO7 B12610874 1,2,2-Aziridinetricarboxylic acid, 3-acetyl-, triethyl ester CAS No. 650607-59-3

1,2,2-Aziridinetricarboxylic acid, 3-acetyl-, triethyl ester

Cat. No.: B12610874
CAS No.: 650607-59-3
M. Wt: 301.29 g/mol
InChI Key: OZQNCSJULOIOGF-UHFFFAOYSA-N
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Description

1,2,2-Aziridinetricarboxylic acid, 3-acetyl-, triethyl ester is a chemical compound that belongs to the class of aziridine derivatives Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2-Aziridinetricarboxylic acid, 3-acetyl-, triethyl ester typically involves the reaction of aziridine derivatives with carboxylic acid esters under specific conditions. One common method includes the use of aziridine-2-carboxylic acid derivatives, which are reacted with acetic anhydride and triethylamine to form the desired ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,2,2-Aziridinetricarboxylic acid, 3-acetyl-, triethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can lead to the formation of amino alcohols, while oxidation can yield aziridine N-oxides .

Mechanism of Action

The mechanism of action of 1,2,2-Aziridinetricarboxylic acid, 3-acetyl-, triethyl ester involves its high reactivity due to the strained aziridine ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets often include thiol groups on proteins, which can result in the alkylation and subsequent inhibition of protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,2-Aziridinetricarboxylic acid, 3-acetyl-, triethyl ester is unique due to its specific ester functional groups, which can influence its reactivity and applications. Compared to other aziridine derivatives, it offers distinct advantages in terms of its synthetic versatility and potential for pharmaceutical development .

Properties

CAS No.

650607-59-3

Molecular Formula

C13H19NO7

Molecular Weight

301.29 g/mol

IUPAC Name

triethyl 3-acetylaziridine-1,2,2-tricarboxylate

InChI

InChI=1S/C13H19NO7/c1-5-19-10(16)13(11(17)20-6-2)9(8(4)15)14(13)12(18)21-7-3/h9H,5-7H2,1-4H3

InChI Key

OZQNCSJULOIOGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C(N1C(=O)OCC)C(=O)C)C(=O)OCC

Origin of Product

United States

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